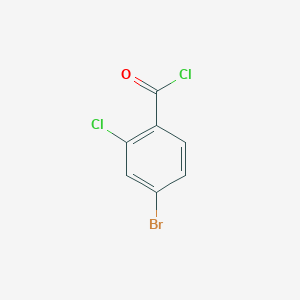
4-Bromo-2-chlorobenzoyl chloride
概述
描述
4-Bromo-2-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorobenzoyl chloride can be synthesized through several methods. One common method involves the direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride under the catalysis of dimethylformamide (DMF). The reaction is carried out without a solvent, and the excess thionyl chloride is evaporated after the reaction is complete . Another method involves the reaction of benzene with thionyl chloride in the presence of phenetole .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to achieve the desired product with minimal byproducts.
化学反应分析
Types of Reactions
4-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
科学研究应用
4-Bromo-2-chlorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on various biological systems.
Medicine: It is an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Bromo-2-chlorobenzoyl chloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).
相似化合物的比较
4-Bromo-2-chlorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2-Fluorobenzoyl Chloride: Similar in structure but with a fluorine atom instead of bromine.
2-Chlorobenzoyl Chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromobenzoyl Chloride: Contains only the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and industrial processes.
属性
IUPAC Name |
4-bromo-2-chlorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXATIWDIHXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














